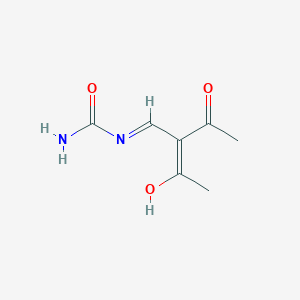

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Vue d'ensemble

Description

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, also known as AOBU, is a synthetic compound that has been extensively studied in recent years. It is a derivative of urea and has been used in a variety of scientific applications, including drug discovery, biochemistry, and molecular biology. AOBU has many unique properties, such as its ability to form stable complexes with nucleic acids and proteins, that make it an attractive target for research.

Applications De Recherche Scientifique

Urease Inhibitors as Potential Drugs for Infections

Urease, an enzyme catalyzing the hydrolysis of urea, is involved in serious infections in the gastric and urinary tracts caused by specific bacteria. Urease inhibitors, such as urea derivatives, are extensively studied for their potential in treating these infections. Hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds are major classes of urease inhibitors. Acetohydroxamic acid is the only clinically used compound for urinary tract infections, but its severe side effects necessitate the exploration of other urease inhibitors. Some herbal extracts, recognized through Japanese patents, are also considered as sources of polyphenolic urease inhibitors and are seen as complementary or alternative therapy (Kosikowska & Berlicki, 2011).

Urea Biosensors

Advancements in Urea Biosensors

Urea, being a by-product of cellular metabolism, is crucial for detecting various critical diseases like indigestion, acidity, ulcers, cancer, and more. The development of urea biosensors, utilizing enzyme urease (Urs) as a bioreceptor element, has seen significant advancements. Materials like nanoparticles (ZnO, NiO, Fe3O4, etc.), conducting polymers, and carbon materials (CNTs, graphene, etc.) have been employed in these biosensors to enhance enzyme immobilization and sensor performance (Botewad et al., 2021).

Urea in Drug Design

Role of Urea in Drug Design

The unique hydrogen bonding capabilities of ureas make them a critical functional group in drug design, influencing drug-target interactions. Urea derivatives show a wide range of bioactivities and have been incorporated in small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles. This review provides insights into the significance of urea in drug design, emphasizing various urea derivatives as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Potential of Urea as a Hydrogen Carrier for Fuel Cells

Urea has been recognized for its potential as a hydrogen carrier, particularly for fuel cell power. With its attributes of being cheap, widely available, non-toxic, stable, and easy to transport and store, urea presents a viable option for sustainable hydrogen supply. The feasibility of utilizing urea as a hydrogen carrier, either directly or as a source of ammonia, has been extensively reviewed, pointing towards a promising direction for future sustainable energy supply (Rollinson et al., 2011).

Propriétés

IUPAC Name |

(E)-[(E)-2-acetyl-3-hydroxybut-2-enylidene]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNQXBDOAVQKKA-UXAHVKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC(=O)N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C=N/C(=O)N)\C(=O)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290103 | |

| Record name | 1-(2-acetyl-3-oxobut-1-en-1-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea | |

CAS RN |

6971-56-8 | |

| Record name | NSC 66566 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-acetyl-3-oxobut-1-en-1-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)

![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)